

Technical Support Center: ENMD-2076 Tartrate

**Target Engagement** 

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Compound of Interest		
Compound Name:	ENMD-2076 Tartrate	
Cat. No.:	B1683880	Get Quote

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to measuring **ENMD-2076 Tartrate** target engagement. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

## **Frequently Asked Questions (FAQs)**

Q1: What is **ENMD-2076 Tartrate** and what are its primary molecular targets?

ENMD-2076 is an orally active, small-molecule kinase inhibitor. Its primary mechanism of action involves the inhibition of several key pathways crucial for tumor growth and survival, including proliferation, angiogenesis, and cell cycle regulation.[1][2] Its principal molecular targets are Aurora A kinase and a range of angiogenic kinases, including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs).[1][2]

Q2: How can I directly measure the binding of ENMD-2076 to its kinase targets?

Direct target engagement can be quantified using in vitro kinase assays and cellular thermal shift assays (CETSA).

• In Vitro Kinase Assays: These assays utilize recombinant kinase enzymes to determine the concentration of ENMD-2076 required to inhibit 50% of the kinase activity (IC50). This provides a direct measure of the compound's potency against a specific kinase.[1][3]

## Troubleshooting & Optimization





Cellular Thermal Shift Assay (CETSA): CETSA is a powerful method to confirm that ENMD-2076 binds to its target proteins within a cellular environment.[4][5][6] The principle is that drug binding stabilizes the target protein, leading to an increase in its melting temperature.[4]
 [5]

Q3: What are the key pharmacodynamic biomarkers to assess ENMD-2076 target engagement in cells and in vivo?

The most reliable pharmacodynamic biomarkers for ENMD-2076 are the phosphorylation levels of downstream substrates of its primary targets.

- For Aurora A Kinase Inhibition: A well-established biomarker is the phosphorylation of histone H3 at serine 10 (pHH3).[7][8] Inhibition of Aurora A by ENMD-2076 leads to a decrease in pHH3 levels.[7]
- For Angiogenic Kinase Inhibition (VEGFRs): The autophosphorylation of VEGFR2 (KDR) is a
  key indicator of target engagement.[1][9] Treatment with ENMD-2076 results in a sustained
  inhibition of VEGFR2 activation.[2] Additionally, plasma levels of soluble VEGFR2
  (sVEGFR2) can be monitored in clinical settings.[10]

Q4: What are the expected cellular effects following target engagement by ENMD-2076?

Successful target engagement by ENMD-2076 leads to distinct cellular phenotypes:

- Cell Cycle Arrest: Inhibition of Aurora A kinase disrupts mitotic progression, leading to a G2/M phase cell cycle arrest.[3][9]
- Induction of Apoptosis: Prolonged mitotic arrest and inhibition of survival signaling can lead to programmed cell death (apoptosis).[3]
- Anti-proliferative Effects: By inhibiting key kinases involved in cell division and growth signaling, ENMD-2076 demonstrates potent anti-proliferative activity across a wide range of cancer cell lines.[1][2]
- Anti-angiogenic Effects: Inhibition of VEGFR and FGFR signaling pathways prevents the formation of new blood vessels, a critical process for tumor growth and metastasis.



# **Troubleshooting Guides**

Problem 1: Inconsistent IC50 values in in vitro kinase assays.

Possible Cause	Troubleshooting Step
ATP Concentration	Ensure the ATP concentration used is at or near the Km for each specific kinase.[3] IC50 values are highly dependent on ATP concentration.
Enzyme Activity	Verify the activity of the recombinant kinase.  Use a fresh batch of enzyme if necessary.  Ensure the enzyme concentration results in approximately 30% phosphorylation of the substrate in the absence of the inhibitor.[3]
Compound Solubility	Check the solubility of ENMD-2076 in the assay buffer. Precipitated compound will lead to inaccurate concentrations. Consider using a different solvent or adjusting the buffer composition.
Assay Conditions	Maintain consistent incubation times and temperatures. Ensure the assay buffer components (e.g., MgCl2, DTT) are at the correct concentrations.[3][11]

Problem 2: No significant change in pHH3 levels after ENMD-2076 treatment in cell culture.

# Troubleshooting & Optimization

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Possible Cause	Troubleshooting Step
Cell Cycle Synchronization	Aurora A activity and H3 phosphorylation peak during the G2/M phase. For a more robust signal, consider synchronizing the cells in G2/M prior to treatment.
Treatment Duration and Dose	Optimize the concentration and duration of ENMD-2076 treatment. A time-course and dose-response experiment is recommended to determine the optimal conditions for observing a decrease in pHH3.
Antibody Quality	Validate the specificity and sensitivity of the anti- phospho-Histone H3 (Ser10) antibody. Use a positive control (e.g., cells treated with a known Aurora kinase inhibitor) to confirm antibody performance.[7]
Cell Line Sensitivity	Different cell lines may exhibit varying sensitivity to ENMD-2076.[7] Confirm that the chosen cell line expresses Aurora A and is sensitive to the anti-proliferative effects of the drug.

Problem 3: Difficulty in detecting a thermal shift in CETSA experiments.



Possible Cause	Troubleshooting Step
Suboptimal Heating Conditions	The temperature range for the heat challenge is critical. Perform a temperature gradient experiment to identify the optimal melting temperature (Tm) of the target protein in your specific cell line.[4]
Insufficient Drug Concentration	Ensure that the concentration of ENMD-2076 used is sufficient to achieve target saturation in the cells. This may be significantly higher than the in vitro IC50 value.
Protein Abundance	The target protein may be of low abundance, making detection difficult. Consider using a more sensitive detection method or enriching the protein fraction of interest.
Target Destabilization	In some cases, ligand binding can destabilize a protein, leading to a negative thermal shift.[6] Analyze the data for both positive and negative shifts in the melting curve.

# **Quantitative Data Summary**

Table 1: In Vitro Kinase Inhibitory Activity of ENMD-2076



Kinase Target	IC50 (nM)
Aurora A	14[1][3]
Flt3	1.86[3]
VEGFR2/KDR	7 - 58.2[9][10]
Aurora B	350[1][9]
FGFR1	92.7 - 93[9][10]
FGFR2	70.8 - 71[9][10]
c-Kit	120[10]
PDGFRα	56.4[9]
SRC	20.2[3]

Table 2: Anti-proliferative Activity of ENMD-2076 in Cancer Cell Lines

Cell Line Type	IC50 Range (μM)
Human Solid Tumor and Hematopoietic Cancer Cell Lines	0.025 - 0.7[1][2]
Human Leukemia Cell Lines	0.025 - 0.53[9]
Myeloma Cell Lines	2.99 - 7.06[3]

# **Experimental Protocols**

# Protocol 1: Western Blot Analysis of Phospho-Histone H3 (Ser10)

 Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of ENMD-2076 or vehicle control for the desired time period.



- Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
- SDS-PAGE and Western Blotting: Normalize protein amounts, separate proteins by SDS-PAGE, and transfer them to a PVDF membrane.
- Antibody Incubation: Block the membrane and incubate with a primary antibody against phospho-Histone H3 (Ser10).[7] Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
- Data Analysis: Quantify band intensities and normalize to a loading control (e.g., total Histone H3 or Actin).

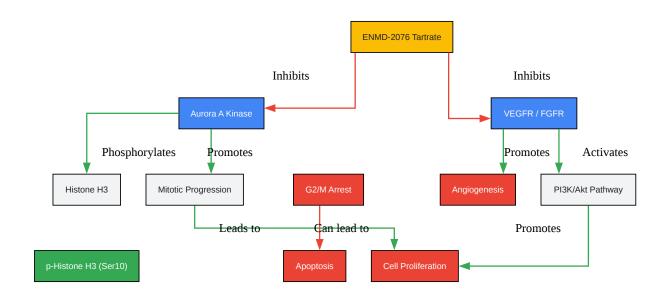
### **Protocol 2: In Vitro Aurora A Kinase Assay**

- Assay Preparation: Prepare a kinase reaction buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).[12]
- Compound Dilution: Prepare a serial dilution of **ENMD-2076 Tartrate** in the kinase buffer.
- Kinase Reaction: In a microplate, add the recombinant Aurora A kinase, the kinase substrate (e.g., Kemptide), and the diluted ENMD-2076.
- Initiate Reaction: Start the reaction by adding ATP at a concentration close to its Km for Aurora A.
- Incubation: Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
- Detection: Stop the reaction and measure the kinase activity. This can be done using various methods, such as radiometric assays (32P-ATP) or luminescence-based assays that measure ADP production (e.g., ADP-Glo™ Kinase Assay).[12]



 Data Analysis: Plot the percentage of kinase inhibition against the log concentration of ENMD-2076 and determine the IC50 value using non-linear regression.

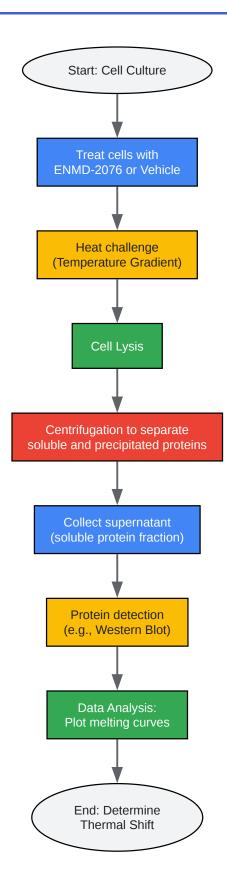
## **Visualizations**



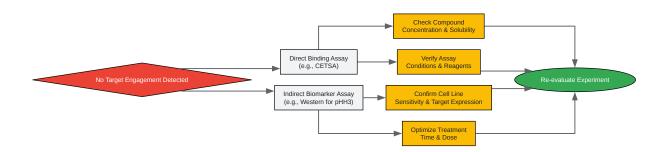
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Caption: Signaling pathways inhibited by ENMD-2076 Tartrate.









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